

# What are the spectral properties of Sulfo-Cy5.5 dUTP?

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## Compound of Interest

Compound Name: Sulfo-Cy5.5 dUTP

Cat. No.: B15138488

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## An In-Depth Technical Guide to the Spectral Properties of Sulfo-Cy5.5 dUTP

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral properties of **Sulfo-Cy5.5 dUTP**, a far-red fluorescently labeled deoxyuridine triphosphate. It is designed to be a valuable resource for professionals in research and drug development who utilize fluorescently labeled nucleotides in their work. This document details the key spectral characteristics, provides methodologies for experimental validation, and outlines a common application workflow.

## Core Spectral Properties of Sulfo-Cy5.5 dUTP

**Sulfo-Cy5.5 dUTP** is a modified deoxyuridine triphosphate that is readily incorporated into DNA by various DNA polymerases. The attached Sulfo-Cy5.5 dye is a water-soluble, far-red emitting fluorophore, making it an excellent choice for applications requiring high signal-to-noise ratios, as autofluorescence from biological samples is minimal in this region of the spectrum. The sulfonated nature of the dye enhances its water solubility, which is advantageous for use in aqueous buffers common in biological assays.

The key spectral properties of **Sulfo-Cy5.5 dUTP** are summarized in the table below. It is important to note that while the fluorescence of sulfo-cyanine dyes is largely independent of pH, other environmental factors such as solvent polarity can influence spectral characteristics. The provided values are based on data from various suppliers and are typically measured in aqueous buffers (e.g., PBS or TE buffer).

Spectral Property	Value
Excitation Maximum ( $\lambda_{ex}$ )	~673 - 684 nm
Emission Maximum ( $\lambda_{em}$ )	~691 - 710 nm
Molar Extinction Coefficient ( $\epsilon$ )	~211,000 cm <sup>-1</sup> M <sup>-1</sup> at $\lambda_{ex}$
Fluorescence Quantum Yield ( $\Phi$ )	~0.21
Recommended Excitation Source	670-680 nm laser line
Recommended Emission Filter	700-750 nm bandpass

## Experimental Protocols

### Protocol 1: Determination of Absorption Spectrum and Molar Extinction Coefficient

This protocol outlines the procedure for experimentally verifying the absorption maximum and calculating the molar extinction coefficient of **Sulfo-Cy5.5 dUTP**.

Materials:

- **Sulfo-Cy5.5 dUTP**
- Nuclease-free water or TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0)
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)

Procedure:

- **Prepare a Stock Solution:** Resuspend the lyophilized **Sulfo-Cy5.5 dUTP** in nuclease-free water or TE buffer to a final concentration of 1 mM. Ensure the solution is thoroughly mixed by vortexing.
- **Serial Dilutions:** Perform a series of dilutions of the stock solution to prepare working solutions with concentrations ranging from 1  $\mu$ M to 10  $\mu$ M.

- **Spectrophotometer Setup:** Turn on the spectrophotometer and allow the lamp to warm up. Set the instrument to scan a wavelength range from 500 nm to 800 nm.
- **Blank Measurement:** Fill a quartz cuvette with the same buffer used for dilutions and use this to blank the spectrophotometer.
- **Absorbance Measurement:** Measure the absorbance of each dilution at the peak absorbance wavelength (around 675 nm). Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).
- **Data Analysis:**
  - Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).
  - Plot a graph of absorbance at  $\lambda_{\text{max}}$  versus concentration.
  - According to the Beer-Lambert law ( $A = \epsilon cl$ ), the slope of the resulting linear regression is the molar extinction coefficient ( $\epsilon$ ) when the path length ( $l$ ) is 1 cm.

## Protocol 2: Determination of Fluorescence Emission Spectrum and Quantum Yield

This protocol describes how to measure the fluorescence emission spectrum and determine the relative quantum yield of **Sulfo-Cy5.5 dUTP**.

Materials:

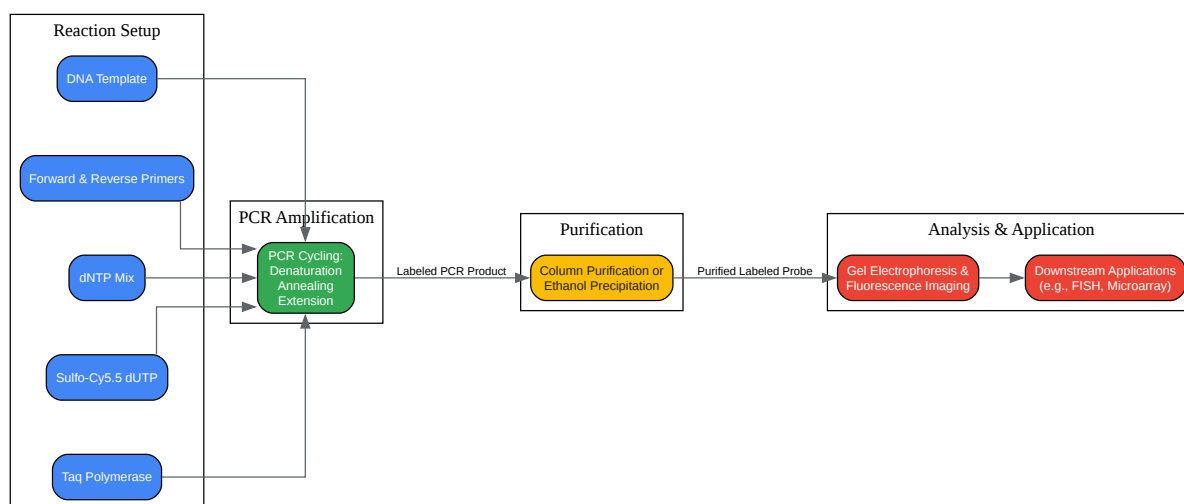
- **Sulfo-Cy5.5 dUTP** solution (from Protocol 1)
- A reference dye with a known quantum yield in the far-red region (e.g., Cresyl Violet)
- Fluorescence spectrophotometer
- Quartz fluorescence cuvettes

Procedure:

- **Prepare Solutions:** Prepare a series of dilutions for both the **Sulfo-Cy5.5 dUTP** and the reference dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
- **Spectrofluorometer Setup:** Set the excitation wavelength of the spectrofluorometer to the absorption maximum of **Sulfo-Cy5.5 dUTP** (determined in Protocol 1). Set the emission scan range from the excitation wavelength to 850 nm.
- **Measure Emission Spectra:** Record the fluorescence emission spectrum for each dilution of **Sulfo-Cy5.5 dUTP**.
- **Measure Reference Standard:** Excite the reference dye at its absorption maximum and record its emission spectrum.
- **Data Analysis:**
  - Integrate the area under the emission curve for both the **Sulfo-Cy5.5 dUTP** and the reference dye.
  - The quantum yield ( $\Phi$ ) can be calculated using the following equation:  $\Phi_{\text{sample}} = \Phi_{\text{ref}} * (I_{\text{sample}} / I_{\text{ref}}) * (A_{\text{ref}} / A_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{ref}}^2)$  Where:
    - $I$  is the integrated fluorescence intensity
    - $A$  is the absorbance at the excitation wavelength
    - $n$  is the refractive index of the solvent

## Experimental Workflow: PCR-based DNA Labeling

The following diagram illustrates a typical experimental workflow for incorporating **Sulfo-Cy5.5 dUTP** into a DNA probe via Polymerase Chain Reaction (PCR).



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### PCR-based DNA labeling workflow using **Sulfo-Cy5.5 dUTP**.

This workflow demonstrates the enzymatic incorporation of the fluorescent nucleotide during DNA amplification, followed by purification and analysis of the labeled product, which is then ready for use in various molecular biology applications such as Fluorescence In Situ Hybridization (FISH) or microarrays.

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